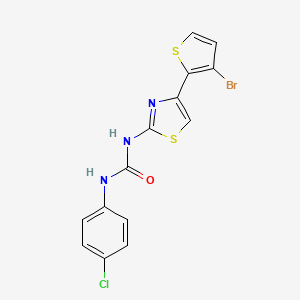

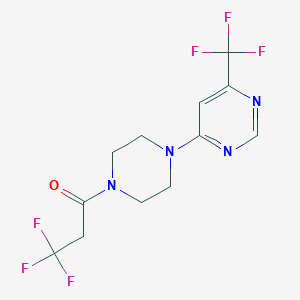

![molecular formula C16H15N3O3S B2849764 4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 942003-60-3](/img/structure/B2849764.png)

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[3,2-a]pyrimidines are heterocyclic compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They are considered structural analogs of purine bases and can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidines can be determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines can vary greatly depending on the specific substituents present in the molecule. Detailed studies of these properties allow subsequent chemical modification to be performed more successfully and with better targeting .Applications De Recherche Scientifique

Synthesis and Biological Activities

Thiazolopyrimidines and their derivatives have been synthesized through various chemical reactions, highlighting the versatility of these compounds in drug development. For example, novel heterocyclic compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives, have shown significant anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors, demonstrating high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Another study focused on the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their anti-influenza A virus (subtype H5N1) activity, with several showing significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Antiproliferative and Molecular Docking Studies

Research on thiazole/benzothiazole fused pyranopyrimidine derivatives has demonstrated their antiproliferative activity against various cancer cell lines, including prostate, cervical, breast, and colon cancers. These studies have not only shown the potential of these compounds as cancer therapeutics but also provided insights into their mode of action through molecular docking studies, revealing selective binding to the colchicine binding site of tubulin polymer (Nagaraju et al., 2020).

Mécanisme D'action

Target of Action

Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been shown to have a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances, suggesting they may affect a variety of biochemical pathways .

Result of Action

Thiazolo[3,2-a]pyrimidines have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

Orientations Futures

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, are promising scaffolds for the design of new medicines, including anticancer drugs . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

Propriétés

IUPAC Name |

4-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIDEGLPVBTZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

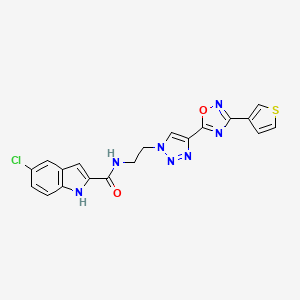

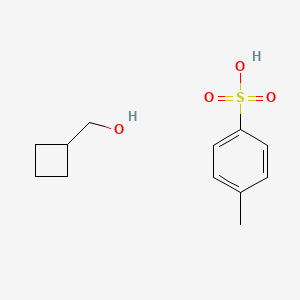

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)

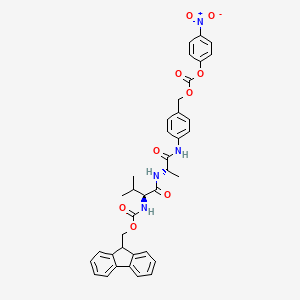

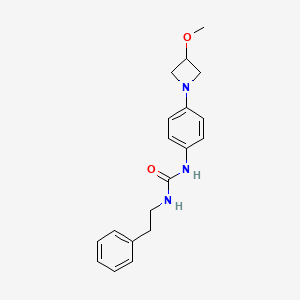

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine](/img/structure/B2849689.png)

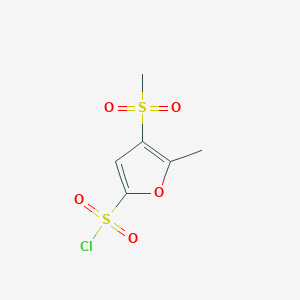

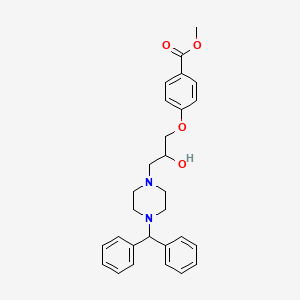

![1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2849697.png)

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)

![5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2849702.png)